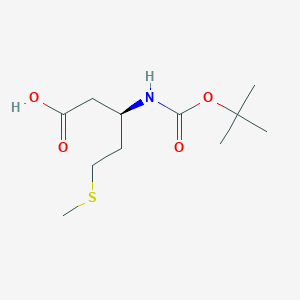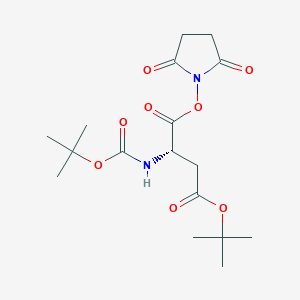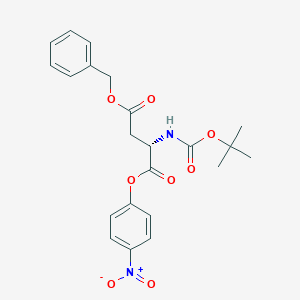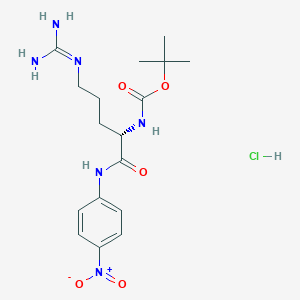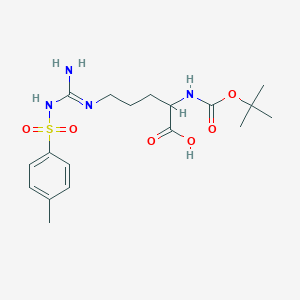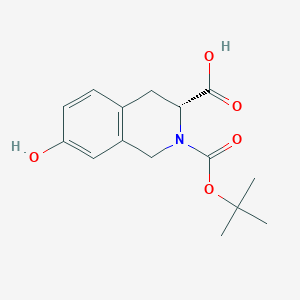
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
説明
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293,32 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Improved Synthesis Methodology : An improved synthesis of this compound has been reported, using a modified Pictet-Spengler reaction to achieve high yield and enantiomeric excess. This method provides the compound in 43% yield starting from D-tyrosine (Liu et al., 2008).
Use as a tert-butoxycarbonylation Reagent : It has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions (Saito et al., 2006).
Resolution of Tetrahydroisoquinoline-3-carboxylic Acid : Its esters were hydrolyzed stereoselectively using animal liver acetone powders, providing a method for obtaining the (S)-acid and the unreacted (R)-ester (Sánchez et al., 2001).
Synthesis of Alkaloids : It has been used in the diastereoselective alkylation and synthesis of various alkaloids, including (+)-corlumine (Huber & Seebach, 1987).
Tetrahydroisoquinolines Synthesis : It has facilitated the synthesis of chloro and fluoro substituted tetrahydroisoquinolines and the hexahydro-2H-benzoquinolizine ring system (Clark & Jahangir, 1991).
Marine Drug Synthesis : It has been used in the synthesis of marine drug intermediates, specifically in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Enantioselective Synthesis : This compound has been synthesized through dynamic kinetic resolution, useful in the creation of modulators for nuclear receptors (Forró et al., 2016).
Enzymatic Oxidation Studies : Its derivatives with a 6- or 7-hydroxy substituent underwent oxidative decarboxylation to give 3,4-dihydroisoquinolines (Coutts et al., 1980).
作用機序
Target of Action
The primary target of BOC-7-HYDROXY-D-TIC-OH is the opioid κ receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The κ opioid receptor is one of the four related receptors that bind opioid-like compounds in the brain and are responsible for mediating the effects of these compounds. These effects include analgesia, sedation, and mood changes.
Mode of Action
BOC-7-HYDROXY-D-TIC-OH interacts with its target, the opioid κ receptor, as an antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, BOC-7-HYDROXY-D-TIC-OH binds to the opioid κ receptor and blocks its action, preventing the receptor’s normal interaction with its natural ligands.
Pharmacokinetics
The compound’s properties such as its predicted boiling point of 4967±450 °C and predicted density of 1.302±0.06 g/cm3 may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BOC-7-HYDROXY-D-TIC-OH. For instance, the compound’s storage temperature is recommended to be sealed in dry, 2-8°C , suggesting that temperature and humidity could affect its stability. Furthermore, individual factors such as a person’s genetic makeup, health status, and other factors could influence how BOC-7-HYDROXY-D-TIC-OH acts in the body.
特性
IUPAC Name |
(3R)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYIVHWYSNWCSX-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426775 | |
| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214630-00-9 | |
| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the improved synthesis method for (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid described in the paper?
A: The paper describes a modified Pictet-Spengler reaction that significantly improves the yield and enantiomeric excess of this compound. [] This modified approach achieves a 95% yield with minimal racemization (≤7%). Furthermore, recrystallization further enhances the enantiomeric excess to 99.4%. This improved synthesis offers a more efficient and enantioselective method for obtaining this valuable chiral building block, which is particularly important for pharmaceutical applications where high enantiomeric purity is often crucial. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



